molecular formula C12H10N2O3 B2947035 1-(4-Formylphenyl)-3-methylpyrazole-4-carboxylic acid CAS No. 2137685-87-9

1-(4-Formylphenyl)-3-methylpyrazole-4-carboxylic acid

Cat. No.: B2947035
CAS No.: 2137685-87-9
M. Wt: 230.223
InChI Key: ADGSBCFKDIFXCS-UHFFFAOYSA-N
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Description

The compound “4-Formylphenylboronic acid” is a laboratory chemical and is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s used as a synthetic intermediate in organic synthesis . It’s also used as a starting material in organic synthesis .


Synthesis Analysis

The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The synthesis of COF-1 was done by mixing 1,3,6,8-tetrakis-p-formylphenyl-pyrene and p-phenylene-diamine in 1,4-dioxane .


Molecular Structure Analysis

Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G(d,p) basis set .


Chemical Reactions Analysis

The group of Kuo was able to synthesize the first COF based on tetraphenyl-p-phenylenediamine that led to the introduction of two redox-active triphenylamine sites per node and was coupled with 1,3,6,8-tetrakis(4-formylphenyl)pyrene or 1,1,2,2-tetrakis[4-formyl-(1,1′-biphenyl)]ethene to yield TPPDA-TPPyr and TPPDA-TPTPE COFs, respectively .


Physical and Chemical Properties Analysis

4-Formylphenylboronic acid is an odorless, whitish powder, which dissolves little in cold but better in hot water .

Mechanism of Action

The photo-initiator nonlinearly absorbs the high-intensity light, breaking up and producing radicals, which initiate photo-polymerization, confined within the beam focus .

Safety and Hazards

4-Formylphenylboronic acid is considered hazardous. It may cause an allergic skin reaction. It’s toxic to aquatic life .

Future Directions

The development of highly luminescent two-dimensional covalent organic frameworks (COFs) for sensing applications remains challenging . The synthesis of novel polymers and high-performance PIs for multi-photon lithography has been the subject of investigation during the last few years .

Properties

IUPAC Name

1-(4-formylphenyl)-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-11(12(16)17)6-14(13-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGSBCFKDIFXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137685-87-9
Record name 1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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